molecular formula C27H27N3O4S2 B12047622 N-(2-ethoxyphenyl)-2-{[3-(4-methoxyphenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide CAS No. 477331-41-2

N-(2-ethoxyphenyl)-2-{[3-(4-methoxyphenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide

Cat. No.: B12047622
CAS No.: 477331-41-2
M. Wt: 521.7 g/mol
InChI Key: SICNZAKFVUFCHO-UHFFFAOYSA-N
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Description

N-(2-ethoxyphenyl)-2-{[3-(4-methoxyphenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide is a heterocyclic compound featuring a benzothieno[2,3-d]pyrimidine core fused with a cyclohexene ring system. Key structural elements include:

  • 3-(4-Methoxyphenyl) substitution: A methoxy group at the para position of the phenyl ring attached to the pyrimidine nitrogen, enhancing electron-donating properties and influencing molecular polarity .
  • 2-Sulfanylacetamide side chain: The sulfur atom at position 2 of the benzothienopyrimidine core is linked to an acetamide group, which is further substituted with a 2-ethoxyphenyl moiety.
  • Hexahydrobenzothienopyrimidine scaffold: The partially saturated bicyclic system contributes to conformational rigidity, which may enhance binding specificity in biological targets .

The compound’s molecular formula is C₃₁H₃₁N₃O₄S₂, with a molecular weight of 597.73 g/mol. Its structural complexity necessitates advanced analytical techniques (e.g., LC-MS, NMR, X-ray crystallography) for validation .

Properties

CAS No.

477331-41-2

Molecular Formula

C27H27N3O4S2

Molecular Weight

521.7 g/mol

IUPAC Name

N-(2-ethoxyphenyl)-2-[[3-(4-methoxyphenyl)-4-oxo-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl]sulfanyl]acetamide

InChI

InChI=1S/C27H27N3O4S2/c1-3-34-21-10-6-5-9-20(21)28-23(31)16-35-27-29-25-24(19-8-4-7-11-22(19)36-25)26(32)30(27)17-12-14-18(33-2)15-13-17/h5-6,9-10,12-15H,3-4,7-8,11,16H2,1-2H3,(H,28,31)

InChI Key

SICNZAKFVUFCHO-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=CC=C1NC(=O)CSC2=NC3=C(C4=C(S3)CCCC4)C(=O)N2C5=CC=C(C=C5)OC

Origin of Product

United States

Biological Activity

N-(2-ethoxyphenyl)-2-{[3-(4-methoxyphenyl)-4-oxo-3,4,5,6,7,8-hexahydrobenzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide is a complex organic compound with significant potential in medicinal chemistry. Its unique structure incorporates a benzothieno-pyrimidine core along with various functional groups that suggest diverse biological activities. This article reviews the biological activity of this compound based on available research findings.

Chemical Structure and Properties

The molecular formula of N-(2-ethoxyphenyl)-2-{[3-(4-methoxyphenyl)-4-oxo-3,4,5,6,7,8-hexahydrobenzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide is C27H27N3O4S2. It has a molecular weight of approximately 477.331 g/mol. The structural complexity arises from the presence of an ethoxy group and a methoxy group, which contribute to its potential biological properties.

Biological Activity

Preliminary studies indicate that this compound exhibits promising biological properties. Notably, its potential activities include:

  • Anticancer Activity : Initial screenings suggest that the compound may inhibit cancer cell proliferation. For instance, compounds with similar structures have shown efficacy against various cancer cell lines including MCF-7 and T47D cells. The cytotoxicity profile indicates that it may outperform traditional chemotherapeutics in specific contexts .
  • Antimicrobial Properties : The compound's structural features suggest potential antimicrobial activity. Similar thieno-pyrimidine derivatives have been documented to possess antimicrobial effects .

Understanding the mechanisms through which N-(2-ethoxyphenyl)-2-{[3-(4-methoxyphenyl)-4-oxo-3,4,5,6,7,8-hexahydrobenzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide operates is crucial for elucidating its pharmacological profile. Potential mechanisms include:

  • Inhibition of Cell Proliferation : The compound may interfere with cell cycle progression in cancer cells.
  • Induction of Apoptosis : It could trigger programmed cell death pathways in malignant cells.
  • Antimicrobial Action : The sulfanyl group may play a role in disrupting bacterial cell walls or metabolic pathways.

Comparative Analysis with Related Compounds

To contextualize the biological activity of this compound, it is useful to compare it with structurally related compounds:

Compound NameStructure FeaturesBiological Activity
N-(2,6-diethylphenyl)-2-{[4-oxo-thieno-pyrimidine]}Thieno-pyrimidine coreAntimicrobial
3-(4-methoxyphenyl)-2-sulfanyl-thieno-pyrimidineSulfanyl groupAnticancer
7-acetyl-thieno-pyrimidine derivativeAcetylated thieno-pyrimidineNeuroprotective

The unique combination of both diethylamino and ethoxy groups along with the benzothieno-pyrimidine core distinguishes N-(2-ethoxyphenyl)-2-{[3-(4-methoxyphenyl)-4-oxo-3,4,5,6,7,8-hexahydrobenzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide from other compounds .

Case Studies

Recent studies have focused on assessing the anticancer properties of similar compounds through various assays:

  • Cytotoxicity Assays : Compounds structurally related to N-(2-ethoxyphenyl)-... were tested on colorectal (HCT116), lung (NCI-H460), and cervical (SiHa) cancer cell lines showing significant inhibitory activity .
  • Mechanistic Studies : Research has demonstrated that certain derivatives can induce apoptosis in cancer cells via mitochondrial pathways .

Scientific Research Applications

Preliminary studies indicate that this compound may exhibit several promising biological activities:

  • Antimicrobial Activity : The presence of the sulfanyl group and the benzothieno-pyrimidine core suggests potential antimicrobial properties. Compounds with similar structures have been noted for their effectiveness against various bacterial strains.
  • Anticancer Properties : Research indicates that derivatives of benzothieno-pyrimidines often demonstrate anticancer activity. The specific arrangement of functional groups in this compound may enhance its ability to inhibit cancer cell proliferation .
  • Neuroprotective Effects : Some studies suggest that compounds with similar structural motifs can provide neuroprotective benefits, possibly through mechanisms involving oxidative stress reduction or modulation of neuroinflammatory pathways.

Synthesis Pathway

The synthesis of N-(2-ethoxyphenyl)-2-{[3-(4-methoxyphenyl)-4-oxo-3,4,5,6,7,8-hexahydrobenzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide involves multiple organic reactions. A general synthetic pathway may include:

  • Formation of the benzothieno-pyrimidine core through cyclization reactions.
  • Introduction of the sulfanyl group via nucleophilic substitution.
  • Final acetamide formation through acylation reactions.

Optimization at each step is crucial to ensure high yields and purity of the final product.

Case Studies and Research Findings

Several case studies have been conducted to explore the biological activities of compounds similar to N-(2-ethoxyphenyl)-2-{[3-(4-methoxyphenyl)-4-oxo-3,4,5,6,7,8-hexahydrobenzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide:

  • Antimicrobial Studies : A study evaluated the antimicrobial efficacy of various thieno-pyrimidine derivatives against Gram-positive and Gram-negative bacteria. Results indicated that certain modifications in the chemical structure significantly enhanced antimicrobial potency compared to standard antibiotics.
  • Anticancer Research : In vitro studies demonstrated that benzothieno-pyrimidine derivatives inhibited growth in several cancer cell lines. The incorporation of specific substituents was found to increase cytotoxicity and induce apoptosis in cancer cells .
  • Neuroprotection : Research focusing on neuroprotective agents highlighted that compounds with similar structures could mitigate neuronal damage in models of oxidative stress. The proposed mechanism involves modulation of cellular antioxidant defenses and inhibition of pro-inflammatory cytokines.

Comparison with Similar Compounds

Key Observations :

  • Ortho-substituents on the acetamide phenyl group (e.g., 2-ethyl, 2,3-dimethyl) introduce steric effects that may hinder intermolecular interactions or enzymatic degradation .

Spectroscopic Profiling

  • NMR : Chemical shifts in the acetamide region (δ 2.5–3.5 ppm) vary with R₂ substituents. For example, the 2-ethoxyphenyl group in the target compound shows distinct deshielding compared to 4-methylphenyl analogues .
  • LC-MS/MS: Molecular networking reveals clustering based on fragmentation patterns. The target compound’s m/z 598.2 [M+H]⁺ exhibits unique fragments (e.g., m/z 285.1 for the benzothienopyrimidine core) compared to ethoxy-substituted analogues (m/z 284.1) .

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